2-fluoro-5-(hydroxymethyl)benzoic Acid 2-fluoro-5-(hydroxymethyl)benzoic Acid
Brand Name: Vulcanchem
CAS No.: 481075-38-1
VCID: VC2176206
InChI: InChI=1S/C8H7FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)
SMILES: C1=CC(=C(C=C1CO)C(=O)O)F
Molecular Formula: C8H7FO3
Molecular Weight: 170.14 g/mol

2-fluoro-5-(hydroxymethyl)benzoic Acid

CAS No.: 481075-38-1

Cat. No.: VC2176206

Molecular Formula: C8H7FO3

Molecular Weight: 170.14 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-5-(hydroxymethyl)benzoic Acid - 481075-38-1

Specification

CAS No. 481075-38-1
Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol
IUPAC Name 2-fluoro-5-(hydroxymethyl)benzoic acid
Standard InChI InChI=1S/C8H7FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)
Standard InChI Key IYKWCHKBOKMSGF-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CO)C(=O)O)F
Canonical SMILES C1=CC(=C(C=C1CO)C(=O)O)F

Introduction

Chemical Identity and Structure

2-Fluoro-5-(hydroxymethyl)benzoic acid is an aromatic carboxylic acid with the molecular formula C8H7FO3 and a molecular weight of 172.14 g/mol. The compound features a benzene ring with three key substituents: a carboxylic acid group (COOH), a fluorine atom at position 2, and a hydroxymethyl group (CH2OH) at position 5. This specific substitution pattern creates a molecule with distinctive chemical properties and reactivity profiles.

The presence of the fluorine atom significantly impacts the electronic properties of the molecule. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring, affecting the acidity of the carboxylic group and the reactivity of the entire molecule. The hydroxymethyl group at position 5 provides a handle for further chemical modifications, making this compound a valuable building block in organic synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-fluoro-5-(hydroxymethyl)benzoic acid is essential for its proper handling, storage, and utilization in various applications. The compound exists as an off-white to faint purple solid at room temperature .

Physical Properties

The physical properties of 2-fluoro-5-(hydroxymethyl)benzoic acid are summarized in the following table:

PropertyValueMethod
AppearanceOff-white to faint purple solidObserved
Boiling Point353.1±32.0 °CPredicted
Density1.417±0.06 g/cm³Predicted
Storage Temperature2-8°CRecommended

The high boiling point (353.1±32.0 °C) is consistent with its molecular weight and the presence of hydrogen bonding capabilities through both the carboxylic acid and hydroxymethyl groups . The recommended storage temperature of 2-8°C suggests potential reactivity or degradation at higher temperatures.

Chemical Properties

The chemical properties of this compound are largely influenced by its functional groups:

PropertyValueNotes
pKa3.27±0.10Predicted
SolubilitySoluble in polar organic solventsCommon for benzoic acids
ReactivityReactive at both COOH and CH2OH groupsMultiple functionalization points

The predicted pKa value of 3.27±0.10 indicates that this compound is a moderately strong acid, comparable to other substituted benzoic acids . The acidity is enhanced by the electron-withdrawing effect of the fluorine substituent, which stabilizes the carboxylate anion formed upon deprotonation.

Synthesis Methods

Several synthetic approaches can be employed to prepare 2-fluoro-5-(hydroxymethyl)benzoic acid, depending on the available starting materials and desired scale of production.

From 5-(Hydroxymethyl)Benzoic Acid

One common method involves the direct fluorination of 5-(hydroxymethyl)benzoic acid using selective fluorinating agents such as Selectfluor. This approach typically occurs under mild conditions, with the fluorinating agent added to a solution of 5-(hydroxymethyl)benzoic acid in an appropriate solvent like acetonitrile at room temperature.

From 2-Fluoro-5-Formylbenzoic Acid

Another synthetic route involves the reduction of 2-fluoro-5-formylbenzoic acid. The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) in an appropriate solvent system. This approach is particularly useful when 2-fluoro-5-formylbenzoic acid is more readily available than other precursors.

Industrial Production Considerations

For industrial-scale production, factors such as cost, yield, safety, and environmental impact must be considered. Large-scale fluorination processes typically require specialized equipment to handle fluorinating agents safely. The choice of synthetic method largely depends on the availability of starting materials, cost considerations, and the desired purity of the final product.

Chemical Reactivity

2-Fluoro-5-(hydroxymethyl)benzoic acid exhibits diverse chemical reactivity due to its three functional groups: the carboxylic acid, the fluorine substituent, and the hydroxymethyl group.

Carboxylic Acid Reactivity

The carboxylic acid group can participate in typical reactions such as:

  • Esterification: Reaction with alcohols to form esters

  • Amidation: Reaction with amines to form amides

  • Reduction: Conversion to alcohols using reducing agents like lithium aluminum hydride

  • Salt formation: Reaction with bases to form carboxylate salts

Hydroxymethyl Group Reactivity

The hydroxymethyl group represents another reactive site that can undergo:

  • Oxidation: Conversion to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide

  • Etherification: Formation of ethers through reaction with alkylating agents

  • Esterification: Reaction with carboxylic acids or acid derivatives to form esters

  • Halogenation: Conversion to halomethyl derivatives

Fluorine Reactivity

The fluorine atom at position 2 can participate in nucleophilic aromatic substitution reactions, particularly when strong nucleophiles are employed. For example, treatment with sodium methoxide can replace the fluorine with a methoxy group, forming 2-methoxy-5-(hydroxymethyl)benzoic acid.

Biological Activity

Target Interactions

The compound may interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom can enhance binding affinity to certain biological targets by creating stronger interactions or by blocking metabolic degradation pathways. The hydroxymethyl group provides additional hydrogen bonding capabilities, potentially enhancing specificity in target binding.

Applications in Research and Industry

As a Synthetic Building Block

2-Fluoro-5-(hydroxymethyl)benzoic acid serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with potential pharmaceutical or materials science applications. The presence of multiple functional groups allows for selective modifications and the creation of diverse chemical libraries.

Pharmaceutical Research

In pharmaceutical research, this compound and its derivatives may be explored for various therapeutic applications:

  • Development of enzyme inhibitors

  • Creation of receptor ligands

  • Design of antimicrobial agents

  • Synthesis of metabolically stable drug candidates

The fluorine atom often enhances drug properties by improving metabolic stability, increasing lipophilicity, and modulating electronic properties of the molecule.

Materials Science

In materials science, benzoic acid derivatives can be incorporated into polymers and other materials to impart specific properties. The hydroxymethyl group provides a handle for polymerization or attachment to other molecules, while the fluorine atom can enhance stability and alter electronic properties of the resulting materials.

Hazard TypeClassificationGHS Code
Acute Toxicity (Oral)WarningH302
Skin IrritationWarningH315
Eye IrritationWarningH319
Specific Target Organ Toxicity (Single Exposure)WarningH335

These classifications indicate that the compound may be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation .

Comparison with Similar Compounds

Understanding how 2-fluoro-5-(hydroxymethyl)benzoic acid compares to structurally related compounds can provide insights into its unique properties and potential applications.

Comparison Table

CompoundMolecular FormulaMolecular WeightKey Differences
2-Fluoro-5-(hydroxymethyl)benzoic acidC8H7FO3172.14 g/molReference compound
2-Fluoro-5-hydroxybenzoic acidC7H5FO3156.11 g/molLacks methylene group between benzene ring and hydroxyl
2-Fluoro-5-formylbenzoic acidC8H5FO3168.12 g/molContains aldehyde instead of hydroxymethyl group
2-Fluoro-5-carboxybenzoic acidC8H5FO4184.12 g/molHas carboxyl group instead of hydroxymethyl group
2-Methoxy-5-(hydroxymethyl)benzoic acidC9H10O4182.17 g/molContains methoxy group instead of fluorine

Recent Research Developments

While specific research on 2-fluoro-5-(hydroxymethyl)benzoic acid is limited in the provided search results, several areas of research involving related fluorinated benzoic acids provide insights into potential applications and significance of this compound.

Medicinal Chemistry Applications

Fluorinated benzoic acid derivatives have been investigated for various medicinal applications:

  • Development of dual inhibitors targeting Mcl-1 and Bfl-1 proteins using benzoic acid scaffolds, with potential applications in cancer therapy

  • Enhancement of drug potency through fluorination, as observed in compounds targeting serotonin uptake systems

  • Exploration of benzoic acid derivatives as enzyme inhibitors with potential therapeutic applications

Synthetic Methodology Advances

Recent advances in synthetic methodologies have expanded access to fluorinated benzoic acids:

  • Development of milder fluorination conditions that maintain functional group compatibility

  • Improved methods for selective reduction of formyl to hydroxymethyl groups

  • Cross-coupling reactions for introducing fluorine-containing groups to benzoic acid scaffolds

Analytical Methods

Modern analytical techniques have enhanced the characterization and study of compounds like 2-fluoro-5-(hydroxymethyl)benzoic acid:

  • Advanced NMR spectroscopy for monitoring metabolic pathways and biotransformation of benzoic acids

  • Improved chromatographic methods for purification and analysis

  • Computational modeling for predicting properties and activities

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